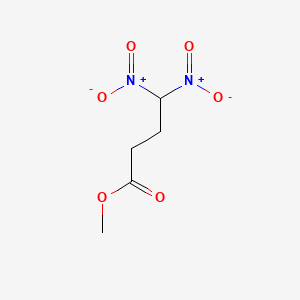

4,4-Dinitrobutyric acid methyl ester

Description

Properties

CAS No. |

18913-74-1 |

|---|---|

Molecular Formula |

C5H8N2O6 |

Molecular Weight |

192.13 g/mol |

IUPAC Name |

methyl 4,4-dinitrobutanoate |

InChI |

InChI=1S/C5H8N2O6/c1-13-5(8)3-2-4(6(9)10)7(11)12/h4H,2-3H2,1H3 |

InChI Key |

OGBDJCLSUZCLLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following nitro-substituted esters are structurally or functionally related to 4,4-dinitrobutyric acid methyl ester:

Key Differences

- Nitro Substitution : Methyl 4,4,4-trinitrobutyrate (3 nitro groups) exhibits higher explosive sensitivity compared to this compound (2 nitro groups), limiting its handling applications .

- Functional Groups: Ethyl 4,4-dinitro-5-hydroxypentanoate contains an additional hydroxyl group, improving its solubility in polar solvents and enabling use in aqueous-phase reactions .

- Stability: Methyl 4-nitro-4-methylpentanoate (1 nitro group) is less reactive and thermally stable, making it suitable for industrial processes requiring prolonged storage .

Research Findings

- Reactivity : The presence of multiple nitro groups in this compound facilitates electrophilic substitution reactions, enabling the synthesis of brominated derivatives for cross-coupling applications .

- Energetic Performance : Methyl 4,4,4-trinitrobutyrate demonstrates superior detonation velocity (8,200 m/s) compared to this compound (6,500 m/s), attributed to its higher nitrogen/oxygen content .

- Biochemical Utility: Ethyl 4,4-dinitro-5-hydroxypentanoate’s hydroxyl group has been exploited in prodrug designs, enhancing bioavailability of antiviral agents .

Q & A

Q. What synthetic routes are commonly employed to prepare 4,4-dinitrobutyric acid methyl ester, and how is its structural integrity validated?

- Methodological Answer : The primary synthesis involves the Michael addition of potassium 2,2-dinitroethanol to methyl acrylate under controlled conditions (e.g., nitro form addition or esterification of the parent acid). For example, sodium methyl 4,4-dinitrobutyrate (a precursor) is characterized by bromination to form methyl 4-bromo-4,4-dinitrobutyrate, with a melting point of 17–18°C confirming purity . Structural validation typically combines melting point analysis, derivative synthesis (e.g., bromide formation), and spectral methods (IR, NMR). Due to the instability of the free acid/ester, alkali metal salts are often used in subsequent reactions .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound are limited, general protocols for nitro derivatives apply:

- Use explosion-resistant equipment due to nitro group reactivity.

- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent decomposition.

- Conduct reactions in fume hoods with blast shields, and avoid contact with reducing agents or open flames.

- Reference safety protocols for structurally similar nitro esters (e.g., 4,4,4-trinitrobutyrate esters) for guidance .

Advanced Research Questions

Q. How does this compound contribute to the development of nitroplasticizers, and what experimental design factors influence its efficacy?

- Methodological Answer : This ester serves as a precursor for nitroplasticizers via esterification or copolymerization. Key considerations include:

- Catalyst selection : Polyphosphoric acid enhances esterification efficiency with alcohols (e.g., 2,2-dinitropropyl derivatives) .

- Reaction monitoring : Use GC-MS or HPLC to track intermediate stability and byproduct formation.

- Purification : Fractional distillation or recrystallization from non-polar solvents (e.g., hexane) ensures high purity.

- Performance testing : Evaluate plasticizer compatibility using differential scanning calorimetry (DSC) and tensile strength assays .

Q. How can researchers resolve challenges in characterizing this compound due to its instability in the free state?

- Methodological Answer :

- Salt stabilization : Use alkali metal salts (e.g., sodium or potassium salts) for characterization, as free esters decompose readily. For example, sodium methyl 4,4-dinitrobutyrate is stable and can be brominated to form analyzable derivatives .

- Low-temperature techniques : Conduct NMR and IR analyses at –20°C to slow decomposition.

- Derivatization : Convert the ester to stable adducts (e.g., hydrazones or silylated derivatives) for GC-MS analysis .

Q. What analytical strategies are effective in detecting trace impurities or side products during synthesis of this compound?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify nitro-containing byproducts.

- Mass spectrometry : High-resolution ESI-MS detects trace impurities (e.g., unreacted dinitroethanol or acrylate esters).

- Thermal analysis : Thermogravimetric analysis (TGA) monitors decomposition profiles, ensuring product stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.